Cas no 956944-02-8 ((2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine)

(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine 化学的及び物理的性質
名前と識別子
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- NPD8716
- (2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine
- STL460805
- N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine
- (2S)-2-({2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-(methylsulfanyl)butanoic acid
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- インチ: 1S/C23H31NO6S/c1-4-5-6-7-8-18-15(2)17-10-9-16(13-20(17)30-23(18)28)29-14-21(25)24-19(22(26)27)11-12-31-3/h9-10,13,19H,4-8,11-12,14H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1
- InChIKey: AQIJSZWSLQTHAP-IBGZPJMESA-N
- ほほえんだ: S(C)CC[C@@H](C(=O)O)NC(COC1C=CC2=C(C=1)OC(C(=C2C)CCCCCC)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 13
- 複雑さ: 665
- トポロジー分子極性表面積: 127
- 疎水性パラメータ計算基準値(XlogP): 4.7
(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | GNB94402-10 mg |
(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine |
956944-02-8 | 10mg |
$468.00 | 2023-01-04 | ||
Biosynth | GNB94402-1 mg |
(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine |
956944-02-8 | 1mg |
$90.00 | 2023-01-04 | ||
eNovation Chemicals LLC | Y1325958-1g |
NPD8716 |
956944-02-8 | 95% | 1g |
$7000 | 2024-06-03 | |
Biosynth | GNB94402-50 mg |
(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine |
956944-02-8 | 50mg |
$1,404.00 | 2023-01-04 | ||
Biosynth | GNB94402-5 mg |
(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine |
956944-02-8 | 5mg |
$292.50 | 2023-01-04 | ||
eNovation Chemicals LLC | Y1325958-1g |
NPD8716 |
956944-02-8 | 98% | 1g |
$7000 | 2025-02-28 | |
eNovation Chemicals LLC | Y1325958-1g |
NPD8716 |
956944-02-8 | 98% | 1g |
$7000 | 2025-02-26 | |
Biosynth | GNB94402-25 mg |
(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine |
956944-02-8 | 25mg |
$877.50 | 2023-01-04 |
(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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8. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionineに関する追加情報
Introducing (2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine (CAS No. 956944-02-8): A Novel Compound with Promising Applications in Chemical and Pharmaceutical Research
CAS No. 956944-02-8 refers to a specialized organic compound known as (2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine. This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. The molecular structure of this compound incorporates a chromenone moiety, which is a well-known pharmacophore, along with methionine and hexylmethyl substituents, contributing to its multifaceted utility.
The chromenone ring system, characterized by its oxygen-containing heterocycle, is known for its broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. In particular, derivatives of chromenone have been extensively studied for their potential in treating various diseases, such as cancer and neurodegenerative disorders. The presence of the 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl group in (2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine enhances its solubility and bioavailability, making it an attractive candidate for further development.
Methionine, an essential amino acid, is often used as a protecting group or a bioactive component in drug design. Its incorporation into the molecular framework of this compound not only improves stability but also suggests potential applications in peptide synthesis and protein modification. The acetyl group further modulates the reactivity and binding properties of the chromenone moiety, enabling diverse chemical modifications and functionalizations.
Recent advancements in chemical biology have highlighted the importance of structurally diverse compounds in drug discovery. (2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine has been identified as a promising scaffold for developing novel therapeutic agents. Its unique combination of functional groups makes it suitable for targeting multiple biological pathways simultaneously, which is a key strategy in modern drug design.
One of the most exciting aspects of this compound is its potential application in neuroprotective therapies. Emerging research suggests that chromenone derivatives can cross the blood-brain barrier and exert protective effects against neurotoxicity. The hexyl substituent may enhance blood-brain barrier penetration, while the methionine moiety could facilitate intracellular delivery and metabolic stability. These properties make (2-(3-Hexyl)-4-methylchromenone) derivatives particularly interesting for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective potential, (2-(3-Hexyl)-4-methylchromenone) has shown promise in anti-inflammatory research. Studies indicate that chromenone derivatives can inhibit key inflammatory enzymes like COX and LOX, thereby reducing inflammation without causing significant side effects. The acetyl-methionine linkage may further enhance anti-inflammatory activity by modulating cytokine production and immune responses.
The antioxidant properties of this compound are also noteworthy. Reactive oxygen species (ROS) play a crucial role in various pathological conditions, including oxidative stress-induced cell damage. Chromenone derivatives are known to scavenge ROS effectively due to their electron-rich aromatic structure. The presence of the hexyl group may improve the compound's ability to penetrate cellular membranes, thereby enhancing its antioxidant efficacy.
Another area where this compound shows promise is cancer research. Preliminary studies have demonstrated that certain chromenone derivatives can induce apoptosis in cancer cells while sparing healthy cells. The acetyl-methionine moiety may enhance tumor-specific targeting by interacting with overexpressed receptors on cancer cells. This selective toxicity makes (2-(3-Hexyl)-4-methylchromenone) derivatives valuable candidates for developing novel chemotherapeutic agents.
The synthesis of (2-(3-Hexyl)-4-methylchromenone) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the chromenone core efficiently. The introduction of methionine at the acetyl position requires careful protection-deprotection strategies to avoid unwanted side reactions.
In conclusion,(2-(3-Hexyl)-4-methylchromenone) represents a significant advancement in pharmaceutical chemistry with diverse applications ranging from neuroprotection to cancer therapy. Its unique structural features make it an excellent candidate for further investigation and development into novel therapeutic agents. As research continues to uncover new biological activities of chromenone derivatives,CAS No 95694402 8 will undoubtedly play a crucial role in shaping future treatments for various diseases.
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